molecular formula C11H11N3O3 B8353505 N-(Phenyl-furazan-3-yl)-D,L-alanine

N-(Phenyl-furazan-3-yl)-D,L-alanine

Cat. No.: B8353505
M. Wt: 233.22 g/mol
InChI Key: NSRIICAKTTYVOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Phenyl-furazan-3-yl)-D,L-alanine is a synthetic alanine derivative characterized by a phenyl-furazan moiety attached to the amino group of D,L-alanine. Furazan (1,2,5-oxadiazole) is a heterocyclic ring known for its stability and energetic properties, often utilized in pharmaceuticals and agrochemicals. The compound’s stereochemistry (D,L-alanine backbone) may influence its biological activity, solubility, and metabolic pathways, as seen in related molecules .

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

2-[(4-phenyl-1,2,5-oxadiazol-3-yl)amino]propanoic acid

InChI

InChI=1S/C11H11N3O3/c1-7(11(15)16)12-10-9(13-17-14-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,14)(H,15,16)

InChI Key

NSRIICAKTTYVOV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC1=NON=C1C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Phenyl Substitution : Unlike N-(Phenyl-furazan-3-yl)-D,L-alanine, these agrochemicals feature 2,6-dimethylphenyl groups, which enhance lipophilicity and target binding in fungal membranes.
  • Functional Groups : The furanylcarbonyl or methoxyacetyl groups in furalaxyl and metalaxyl contribute to their systemic activity, whereas the furazan ring in the target compound may confer oxidative stability or unique reactivity .

Pharmaceutical and Biomedical Analogs

N-(3-Indolylacetyl)-L-alanine

  • Structure : Indole-3-acetyl group attached to L-alanine.
  • Molecular Formula : C₁₃H₁₄N₂O₃; Molecular Weight : 246.26 g/mol .
  • Role: Acts as a biomarker in non-small cell lung cancer (NSCLC). Low levels correlate with prolonged progression-free survival (PFS) in patients receiving PD-1 inhibitors and chemotherapy .
  • Comparison : The indole group enhances interactions with biological targets (e.g., enzymes or receptors), while the phenyl-furazan in the target compound may prioritize stability over metabolic activity.

N-Acetyl-L-phenylalanine

  • Structure : Acetylated phenylalanine.
  • Molecular Formula: C₁₁H₁₃NO₃; Molecular Weight: 207.23 g/mol .
  • Role : Used in peptide synthesis and metabolic studies.
  • Comparison : The acetyl group improves solubility and reduces enzymatic degradation, whereas the furazan ring in the target compound could introduce steric hindrance or redox activity .

Protective Group Analogs

L-Alanine, N-[(phenylmethoxy)carbonyl]-, methyl ester

  • Structure : Benzyloxycarbonyl (Cbz) protecting group on alanine.
  • Role: Used in peptide synthesis to protect amino groups during solid-phase synthesis .
  • Comparison : The Cbz group is cleaved under mild hydrogenation, whereas the phenyl-furazan moiety may require harsher conditions, impacting synthetic utility .

Research Findings and Functional Insights

Physicochemical Properties

  • Solubility : N-Acetyl-L-phenylalanine exhibits higher aqueous solubility (due to polar acetyl group) compared to the hydrophobic phenyl-furazan derivative .
  • Stability : Furazan rings are thermally stable but may undergo ring-opening under acidic or reductive conditions, unlike indole or acetyl-protected analogs .

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